
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate, also known as MSOP, is a chemical compound that has been widely studied for its potential applications in scientific research. MSOP is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate acts as a highly potent and selective antagonist of the NMDA receptor. It binds to the glycine-binding site of the receptor, which is located on the NR1 subunit, and prevents the binding of glycine, which is an essential co-agonist for the activation of the receptor. This leads to the inhibition of the NMDA receptor-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate has several biochemical and physiological effects. For example, it leads to the inhibition of LTP, which is a cellular mechanism underlying learning and memory processes. It also leads to the inhibition of the release of various neurotransmitters, such as glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Furthermore, the blockade of the NMDA receptor by Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate has been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise and specific manipulation of the receptor function, which is crucial for investigating its role in various physiological and pathological processes. However, one of the limitations of using Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate. One of the main areas of research is the development of more potent and selective NMDA receptor antagonists based on the structure of Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists, such as Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate, in these disorders. Furthermore, the development of new methods for the delivery of Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate to the brain, such as nanoparticle-based drug delivery systems, could enhance its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the nucleophilic substitution of the pyridine ring with a fluorosulfonyl group. The resulting intermediate is then treated with a chiral auxiliary, which leads to the formation of the desired enantiomer. Finally, the carboxylic acid group is esterified with methyl alcohol to yield the final product. The overall yield of the synthesis is around 10-15%.
Applications De Recherche Scientifique
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate has been used to study the role of the NMDA receptor in synaptic plasticity, long-term potentiation (LTP), and learning and memory processes. It has also been used to investigate the involvement of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O6S/c1-20-12(17)10-3-2-4-15(10)11(16)8-5-9(7-14-6-8)21-22(13,18)19/h5-7,10H,2-4H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWNMXYDDSLGFQ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)pyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

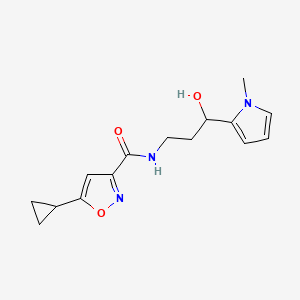
![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

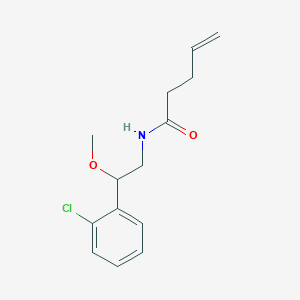
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)
![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)
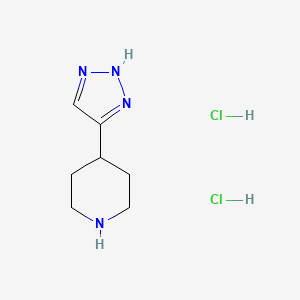
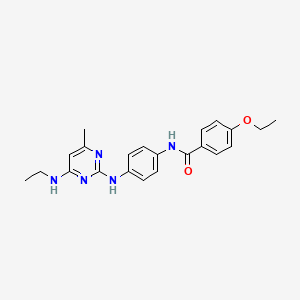
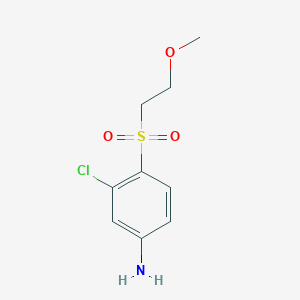

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)